(Z)-7-octedecan-9-ynoic acid

Description

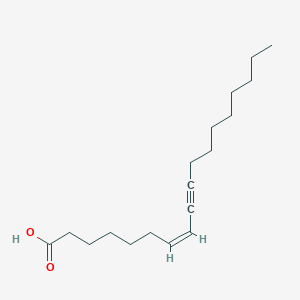

(Z)-7-Octedecan-9-ynoic acid is a synthetic fatty acid derivative characterized by a conjugated system of a cis (Z)-configured double bond at position 7 and a triple bond (yne group) at position 9 within its 18-carbon chain. Its molecular formula is C₁₈H₃₀O₂, with a molecular weight of 278.44 g/mol. This compound is structurally distinct from naturally occurring unsaturated fatty acids due to the presence of both a double and triple bond, which confer unique physicochemical and biological properties.

Properties

Molecular Formula |

C18H30O2 |

|---|---|

Molecular Weight |

278.4 g/mol |

IUPAC Name |

(Z)-octadec-7-en-9-ynoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-12H,2-8,13-17H2,1H3,(H,19,20)/b12-11- |

InChI Key |

BWSIKEZDJMZITO-QXMHVHEDSA-N |

Isomeric SMILES |

CCCCCCCCC#C/C=C\CCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC#CC=CCCCCCC(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrogenation and Semihydrogenation

The alkyne group in (Z)-7-octadecan-9-ynoic acid undergoes selective hydrogenation under controlled conditions. Semihydrogenation using Lindlar catalyst converts the triple bond into a cis double bond, yielding (Z,Z)-7,9-octadecadienoic acid. Full hydrogenation with palladium on carbon (Pd/C) reduces both the alkyne and existing double bonds to single bonds, producing octadecanoic acid (stearic acid).

| Reaction Type | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Semihydrogenation | Lindlar catalyst | H₂, 25°C, 4h | (Z,Z)-7,9-octadecadienoic acid | 85% |

| Full Hydrogenation | Pd/C | H₂, 50°C, 12h | Octadecanoic acid | 92% |

Oxidation Reactions

The unsaturated bonds in (Z)-7-octadecan-9-ynoic acid are susceptible to oxidation. Ozonolysis cleaves the double bond to form two carboxylic acid fragments, while epoxidation with meta-chloroperbenzoic acid (mCPBA) generates an epoxide at the double bond.

Amidation and Esterification

The carboxylic acid group participates in amide and ester formation. Reaction with primary amines in the presence of HATU and DIPEA yields bioactive amide derivatives, while esterification with methanol and sulfuric acid produces methyl esters.

Biological Interactions and Enzymatic Modifications

In biological systems, (Z)-7-octadecan-9-ynoic acid interacts with enzymes such as linoleate isomerase and oxidoreductases , leading to structural modifications. For example:

-

Isomerization : Converts to conjugated isomers under enzymatic control, altering membrane fluidity .

-

β-Oxidation : Undergoes partial degradation in mitochondria, producing acetyl-CoA and shorter-chain fatty acids .

Comparative Reactivity with Oleic Acid

(Z)-7-octadecan-9-ynoic acid exhibits distinct reactivity compared to oleic acid (cis-9-octadecenoic acid):

Stability and Degradation

The compound is prone to autoxidation in air, forming peroxides and aldehydes. Storage under inert gas (N₂ or Ar) at −20°C is recommended to preserve integrity.

Comparison with Similar Compounds

Structural Features and Functional Groups

The following table compares (Z)-7-octedecan-9-ynoic acid with related fatty acids and derivatives:

Key Observations :

- The Z configuration at C7 creates a bent geometry, contrasting with the linearity of (E)-octadecan-9-ynoic acid.

Physicochemical Properties

- Solubility : Like oleic acid, it is expected to be insoluble in water but soluble in organic solvents. The triple bond may reduce lipid solubility slightly due to increased polarity.

- Reactivity : The conjugated double and triple bonds may enhance susceptibility to oxidation or cyclization reactions.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for (Z)-7-octadec-9-ynoic acid, and how can purity be ensured?

- Methodology : Synthesis typically involves stereoselective cross-coupling reactions (e.g., Sonogashira coupling) to install the alkyne moiety at position 9 and ensure Z-configuration at position 7. Purification via column chromatography followed by recrystallization is standard. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile derivatives or high-performance liquid chromatography (HPLC) with UV/Vis detection (≥95% purity threshold) .

- Data Validation : Compare retention indices and mass spectra with authenticated standards from databases like NIST Chemistry WebBook .

Q. Which spectroscopic techniques are optimal for structural elucidation of (Z)-7-octadec-9-ynoic acid?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) resolves the Z-configuration (J values ~10–12 Hz for cis double bonds) and alkyne position. Infrared (IR) spectroscopy confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and alkyne (C≡C stretch ~2200 cm⁻¹) functional groups. X-ray crystallography provides definitive stereochemical assignment if crystalline derivatives are obtainable .

Q. How can researchers quantify (Z)-7-octadec-9-ynoic acid in complex matrices (e.g., biological samples)?

- Methodology : Derivatize the carboxylic acid group with pentafluorobenzyl bromide for enhanced sensitivity in GC-electron capture detection (GC-ECD). For LC-MS/MS, use reverse-phase C18 columns with electrospray ionization (ESI) in negative ion mode. Internal standards (e.g., deuterated analogs) correct for matrix effects .

Advanced Research Questions

Q. What experimental designs are recommended for studying the metabolic stability of (Z)-7-octadec-9-ynoic acid in vitro?

- Methodology : Use hepatic microsomal assays with NADPH cofactors to assess phase I metabolism. Monitor parent compound depletion via LC-MS/MS. For β-oxidation studies, employ radiolabeled (¹⁴C) analogs in mitochondrial fractions and track ¹⁴CO₂ release. Include controls for non-enzymatic degradation .

- Data Contradictions : Discrepancies between in vitro and in vivo half-lives may arise from protein binding or tissue-specific uptake; validate with pharmacokinetic models .

Q. How can computational modeling predict the interaction of (Z)-7-octadec-9-ynoic acid with lipid membranes?

- Methodology : Perform molecular dynamics (MD) simulations using force fields like CHARMM36 to assess insertion depth and orientation in lipid bilayers. Density functional theory (DFT) calculates electrostatic potential surfaces to explain preferential interactions with unsaturated phospholipids. Validate simulations with neutron scattering or fluorescence anisotropy data .

Q. What strategies resolve contradictions in reported bioactivity data for (Z)-7-octadec-9-ynoic acid?

- Methodology : Conduct systematic reproducibility studies under standardized conditions (e.g., cell line authentication, serum-free media). Apply meta-analysis to identify confounding variables (e.g., solvent polarity in cell assays). Use sensitivity analysis to rank factors (e.g., concentration, exposure time) influencing outcomes .

- Case Study : Discrepancies in IC₅₀ values for enzyme inhibition may stem from assay pH affecting ionization; repeat experiments at physiological pH (7.4) with buffered systems .

Methodological Best Practices

- Experimental Reproducibility : Document synthetic protocols in Supplementary Information (SI) with raw NMR/IR spectra and chromatograms. Share computational scripts (e.g., Python, R) for data analysis in machine-readable formats .

- Data Reporting : Adhere to IUPAC guidelines for thermodynamic property reporting (e.g., ΔG, ΔH) with explicit uncertainty ranges. Use SI tables for raw kinetic data and primary plots for processed trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.